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Introduction
PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase

Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its

potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator

of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its

inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although

the clinical development of PF-06815345 was discontinued for strategic business reasons

unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into

its mechanism of action and pharmacological profile.[2] This guide summarizes the available

preclinical and clinical data on PF-06815345, offering a technical resource for researchers in

the field of cardiovascular drug discovery.

Core Data Summary
Preclinical Efficacy and Potency
The preclinical evaluation of PF-06815345 demonstrated its inhibitory activity against PCSK9

and its effect on plasma PCSK9 levels in an animal model.
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Parameter Value Species/System Source

IC50 (cell-free) 13.4 µM N/A [1]

IC50 (cell-based) >20 µM N/A [1]

In Vivo Efficacy
72% reduction in

plasma PCSK9

Humanized PCSK9

mouse model
[1][3]

In Vivo Dose
500 mg/kg (single oral

dose)

Humanized PCSK9

mouse model
[1][3]

Time Point 4 hours post-dose
Humanized PCSK9

mouse model
[1][3]

In Vitro Metabolic Stability
Preliminary in vitro studies assessed the metabolic stability of PF-06815345 in human liver and

intestinal cells.

System Parameter Value Source

Human Enterocytes
Intrinsic Clearance

(CLint)
<82.9 µL/min/mg [1]

Human Hepatocytes
Intrinsic Clearance

(CLint)
97.6 µL/min/mg [1]

Phase 1 Clinical Trial Design (NCT02654899)
A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of

PF-06815345 in healthy adult subjects. The trial was a randomized, double-blind, placebo-

controlled, single escalating oral dose study.[2]
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Parameter Description Source

Study Population

Healthy male and female

volunteers of non-childbearing

potential, aged 18-55 years

[2]

Dosage Single escalating oral doses [2]

Primary Outcome Measures

Safety and tolerability,

assessed by adverse events,

vital signs, ECGs, and clinical

laboratory tests

[2]

Secondary Outcome Measures
Pharmacokinetic parameters

including AUC(0-inf) and Cmax
[2]

Note: The trial was terminated, and as such, no quantitative results have been publicly

disclosed.

Experimental Protocols
In Vitro PCSK9 Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06815345
against purified PCSK9 protein.

Methodology:

Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable

buffer system.

PF-06815345 is added in a range of concentrations.

The enzymatic reaction is initiated and allowed to proceed for a defined period at a

controlled temperature.

The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate

reader.
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The percentage of inhibition at each concentration of PF-06815345 is calculated relative to a

vehicle control.

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-

response curve.

In Vivo Assessment in Humanized PCSK9 Mouse Model
Objective: To evaluate the in vivo efficacy of PF-06815345 in reducing plasma PCSK9 levels.

Methodology:

Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.

A single oral dose of PF-06815345 (e.g., 500 mg/kg) or vehicle is administered to the mice.

Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.

Plasma is isolated from the blood samples by centrifugation.

Plasma levels of human PCSK9 are quantified using a specific enzyme-linked

immunosorbent assay (ELISA).

The percentage reduction in plasma PCSK9 levels in the PF-06815345-treated group is

calculated compared to the vehicle-treated group.

Phase 1 Clinical Trial Protocol (Planned)
Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral

doses of PF-06815345 in healthy volunteers.

Methodology:

Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria

are enrolled.[2]

Dosing: Subjects are randomized to receive a single oral dose of either PF-06815345 at a

specific dose level or a matching placebo. The study follows a dose-escalation design, where
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the dose is increased in subsequent cohorts of subjects after safety data from the previous

dose level is reviewed.

Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital

signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical

chemistry, urinalysis) are assessed at regular intervals.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

before and after dosing.

Bioanalysis: Plasma concentrations of PF-06815345 are determined using a validated

bioanalytical method (e.g., LC-MS/MS).

Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma

concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma

concentration (Cmax) are calculated using non-compartmental analysis.
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Caption: PCSK9-mediated LDL receptor degradation pathway.

Experimental Workflow for In Vivo Mouse Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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